molecular formula C7H15ClFN B8211064 (4-Fluoro-cyclohexyl)-methyl-amine HCl

(4-Fluoro-cyclohexyl)-methyl-amine HCl

Cat. No.: B8211064
M. Wt: 167.65 g/mol
InChI Key: VPCBRBDQZCURMJ-UHFFFAOYSA-N
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Description

(4-Fluoro-cyclohexyl)-methyl-amine HCl is a chemical compound with the molecular formula C7H15ClFN. It is a derivative of cyclohexanamine, where a fluorine atom is substituted at the 4th position and a methyl group is attached to the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-cyclohexyl)-methyl-amine HCl typically involves the fluorination of cyclohexanone followed by reductive amination. The process can be summarized as follows:

    Fluorination: Cyclohexanone is treated with a fluorinating agent such as Selectfluor to introduce the fluorine atom at the 4th position.

    Reductive Amination: The fluorinated cyclohexanone is then subjected to reductive amination using methylamine and a reducing agent like sodium cyanoborohydride to form 4-fluoro-N-methylcyclohexan-1-amine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-cyclohexyl)-methyl-amine HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of 4-fluorocyclohexanone or 4-fluorocyclohexanecarboxylic acid.

    Reduction: Formation of 4-fluorocyclohexanol or other amine derivatives.

    Substitution: Formation of azido or cyano derivatives of the compound.

Scientific Research Applications

(4-Fluoro-cyclohexyl)-methyl-amine HCl is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-cyclohexyl)-methyl-amine HCl involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-4-methylcyclohexan-1-amine;hydrochloride
  • 4,4-difluoro-N-methylcyclohexan-1-amine;hydrochloride

Uniqueness

(4-Fluoro-cyclohexyl)-methyl-amine HCl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

4-fluoro-N-methylcyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN.ClH/c1-9-7-4-2-6(8)3-5-7;/h6-7,9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCBRBDQZCURMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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